REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([N+:14](=[O:15])[O-:16])[c:5]([C:6]([OH:7])=[O:8])[cH:9][cH:10][c:11]1[O:12][CH3:13].[Cl:26][CH2:27][CH2:28][Cl:29].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[S:17]([Cl:18])([Cl:19])=[O:20]>>[CH3:1][O:2][c:3]1[c:4]([N+:14](=[O:15])[O-:16])[c:5]([NH2:23])[cH:9][cH:10][c:11]1[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)O)c([N+](=O)[O-])c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(N)c([N+](=O)[O-])c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |